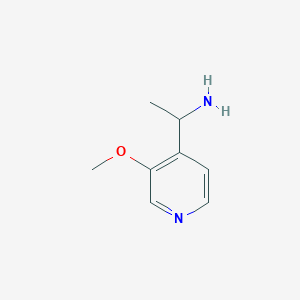

1-(3-Methoxypyridin-4-yl)ethan-1-amine

Overview

Description

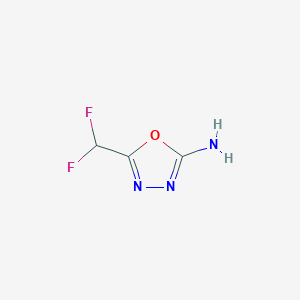

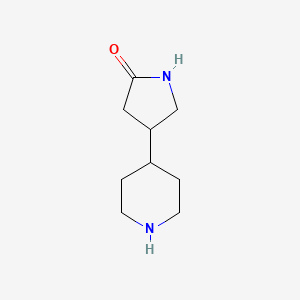

“1-(3-Methoxypyridin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H12N2O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxypyridin-4-yl)ethan-1-amine” can be represented by the InChI code: 1S/C8H12N2O/c1-6(9)7-3-4-10-5-8(7)11-2/h3-6H,9H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methoxypyridin-4-yl)ethan-1-amine” include a predicted boiling point of 221.0±15.0 °C and a predicted density of 1.018±0.06 g/cm3 . It is a liquid at room temperature .Scientific Research Applications

Chemical Structure and Protonation Sites

The research on related N,4-diheteroaryl 2-aminothiazoles, including compounds with methoxypyridinyl substituents, provides insights into their chemical structure, protonation sites, and hydrogen bonding patterns. These compounds are synthesized and structurally characterized, showing distinct protonation sites and intermolecular hydrogen bonding that contribute to their three-dimensional hydrogen-bonded networks or hydrogen-bonded zigzag chains, depending on the molecular configuration (Böck et al., 2021).

Tautomerism and Spectroscopic Investigations

Tautomerism of compounds substituted at the exocyclic nitrogen atom, including those similar to 1-(3-Methoxypyridin-4-yl)ethan-1-amine, has been studied. The research highlights how these compounds exist in different tautomeric forms, affecting their spectroscopic characteristics and interactions with solvents. This tautomerism plays a significant role in their chemical behavior and potential applications in molecular probes or indicators (Ebead et al., 2007).

Catalytic Applications and Ligand Behavior

The use of (imino)pyridine ligands in catalysis, particularly in the synthesis of palladium(II) complexes for ethylene dimerization, highlights the role of these compounds in industrial chemistry. The synthesis and catalytic behavior of these complexes demonstrate the importance of methoxypyridinyl derivatives as ligands in transition metal catalysis, offering selective and efficient catalytic processes (Nyamato et al., 2015).

Methoxycarbonylation of Olefins

Palladium(II) complexes involving pyridylimine ligands derived from methoxypyridinyl amines exhibit significant catalytic activity in the methoxycarbonylation of olefins. This process is crucial for producing esters from olefins, demonstrating the potential of these compounds in facilitating important chemical transformations (Zulu et al., 2020).

Ethylene Oligomerization

Similarly, nickel(II) complexes chelated by (amino)pyridine ligands, including those derived from methoxypyridinyl amines, have been explored for their activity in ethylene oligomerization. These studies offer insights into the use of such complexes in producing ethylene oligomers, showcasing another industrial application of these compounds (Nyamato et al., 2016).

Safety And Hazards

The safety information available indicates that “1-(3-Methoxypyridin-4-yl)ethan-1-amine” is potentially dangerous. The associated hazard statements include H302, H312, H314, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, if inhaled, and may cause respiratory irritation.

properties

IUPAC Name |

1-(3-methoxypyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-5-8(7)11-2/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYWKJVISYBWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxypyridin-4-yl)ethan-1-amine | |

CAS RN |

1196733-04-6 | |

| Record name | 1-(3-methoxypyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

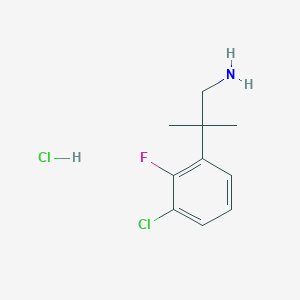

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)

![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)

![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)